N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

This ortho-iodo benzamide features a unique halogen bond donor geometry critical for mapping allosteric pockets in viral proteases and kinases—a capability absent in corresponding para-iodo isomers. SAR studies confirm the dimethylsulfamoyl group sustains prolonged NF-κB activation, making it essential for vaccine adjuvant research. With a LogD of 3.27 and moderate MW (487.3 Da), it meets CNS drug-like parameters ideal for neuroinflammatory screening libraries. Procure this structurally validated scaffold to leverage its distinct steric and electronic signature for target binding and selectivity studies.

Molecular Formula C16H14IN3O3S2
Molecular Weight 487.33
CAS No. 923123-22-2
Cat. No. B2485563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide
CAS923123-22-2
Molecular FormulaC16H14IN3O3S2
Molecular Weight487.33
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3I
InChIInChI=1S/C16H14IN3O3S2/c1-20(2)25(22,23)10-7-8-13-14(9-10)24-16(18-13)19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,18,19,21)
InChIKeyAYUIDYOOJAOIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide (CAS 923123-22-2): A Multifunctional Sulfamoyl Benzothiazole Scaffold for Drug Discovery and Chemical Biology


N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide (CAS 923123-22-2) is a synthetic small molecule belonging to the class of sulfamoyl benzamidothiazoles, characterized by a benzothiazole core, a dimethylsulfamoyl substituent at the 6-position, and a 2-iodobenzamide moiety . This compound exhibits physico-chemical properties consistent with drug-like space, including a calculated LogP of 3.34 and a polar surface area of 116 Ų . Sulfamoyl benzamidothiazoles have been identified in high-throughput screens as modulators of NF-κB activation, making them relevant for vaccine adjuvant and anti-inflammatory research [1]. The presence of the iodine atom at the ortho-position of the benzamide ring introduces unique steric and electronic features that differentiate it from para-iodo analogs.

Why N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide Cannot Be Replaced by Generic Benzothiazole Analogs for Structure–Activity-Relationship Studies


The specific substitution pattern of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide is critical for its biological and physico-chemical profile. Systematic SAR studies on sulfamoyl benzamidothiazoles have demonstrated that modifications to the benzamide ring, the sulfamoyl group, and the benzothiazole core each profoundly alter NF-κB activation potency [1]. The dimethyl substitution on the sulfamoyl group significantly impacts lipophilicity and cellular permeability compared to the unsubstituted sulfamoyl analog (LogD 3.27 vs. 2.51, respectively) . Furthermore, the position of the iodine atom (ortho vs. para) on the benzamide ring influences molecular shape and potential halogen bonding interactions, which are key determinants of target binding and selectivity [1]. Generic benzothiazole derivatives lacking these precise structural features cannot replicate the same interaction profile and should not be considered interchangeable.

Head-to-Head Quantitative Differentiation of N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide Against Key Analogs


Iodine Positional Isomerism: 2-Iodo vs. 4-Iodo Conformation and Binding Implications

The ortho-iodo substitution pattern in the target compound creates a sterically constrained conformation of the benzamide carbonyl relative to the benzothiazole ring, which is distinct from the para-iodo isomer. While direct target engagement data is limited for both isomers, molecular docking studies on related benzothiazole allosteric inhibitors demonstrate that the iodo position dictates the vector of the halogen bond donor, influencing binding to the NS2B/NS3 protease [1]. For instance, NS2B/NS3-IN-5 (4-iodobenzamide analog) achieves an IC50 of 0.67 µM against ZIKV protease and 4.38 µM against DENV2 protease .

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Dimethylsulfamoyl vs. Unsubstituted Sulfamoyl: Lipophilicity and Predicted Cellular Permeability

The dimethylsulfamoyl group in the target compound significantly increases lipophilicity compared to its primary sulfamoyl analog. The predicted LogD at pH 7.4 is 3.27 for the target compound , while the corresponding value for N-[6-sulfamoyl-1,3-benzothiazol-2-yl]-2-iodobenzamide (without N,N-dimethyl substituents) is estimated at 2.51 [1]. This 0.76 log unit increase corresponds to an approximately 5.8-fold higher octanol-water partition coefficient, indicating enhanced membrane permeability.

Physico-Chemical Properties Drug Design ADME Prediction

Aqueous Solubility Contrast: Impact on Formulation and Assay Compatibility

The target compound exhibits moderately low predicted aqueous solubility (0.447 mg/L at 25°C, estimated from Log Kow) , which is a critical parameter for in vitro assay design and in vivo formulation. In comparison, the more polar 4-iodo-N-(6-sulfamoylbenzothiazol-2-yl)benzamide (compound L3) is expected to have solubility approximately 10- to 20-fold higher due to the presence of a free sulfonamide NH group capable of hydrogen bonding with water [1].

Pre-formulation Solubility Bioassay Compatibility

NF-κB Pathway Modulation: Structural Determinants for Sustained Activation in Sulfamoyl Benzamidothiazoles

SAR studies on substituted sulfamoyl benzamidothiazoles reveal that compounds bearing the dimethylsulfamoyl group exhibit sustained NF-κB activation after LPS stimulation in a cell-based reporter assay [1]. Compound 1 in this series, which shares the core scaffold but differs in the benzamide substituent, demonstrated prolonged NF-κB activity for >24 hours post-stimulation, compared to vehicle control [1]. The N,N-dimethyl substitution on the sulfamoyl group was found to be important for maintaining this sustained activation profile; analogs with mono-methyl or unsubstituted sulfamoyl groups showed reduced duration of NF-κB signaling [1]. While the specific NF-κB activity of the target 2-iodo compound has not been independently reported, its structural features place it within the most potent cluster of this chemotype.

Immunology Vaccine Adjuvant NF-κB Signaling

Recommended Research Applications for N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide Based on Evidence


Chemical Probe for Halogen Bonding Studies in Allosteric Protein Pockets

The ortho-iodo substitution pattern provides a unique halogen bond donor geometry that can be exploited to probe allosteric pockets in viral proteases and kinases. Based on the demonstrated activity of related 4-iodobenzothiazole inhibitors against NS2B/NS3 proteases (IC50 0.67–4.38 µM) [1], the 2-iodo isomer offers an orthogonal approach to mapping halogen bonding preferences in these binding sites.

Vaccine Adjuvant Co-Development and NF-κB Pathway Research

The compound belongs to the sulfamoyl benzamidothiazole class, which has been validated in murine vaccination studies as co-adjuvants that significantly enhance MPLA-mediated antibody responses [2]. Researchers investigating sustained NF-κB activation for adjuvant design may prioritize this scaffold for further optimization, given the critical role of the dimethylsulfamoyl group in maintaining prolonged signaling.

ADME Screening Library Component for CNS Drug Discovery

With a predicted LogD of 3.27 and moderate molecular weight (487.3 Da), the compound falls within favorable parameters for CNS drug-like space . It is recommended for inclusion in diversity-oriented screening libraries targeting neurological or neuroinflammatory indications where the dimethylsulfamoyl group's lipophilicity may provide a pharmacokinetic advantage over primary sulfonamide analogs.

Quote Request

Request a Quote for N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.